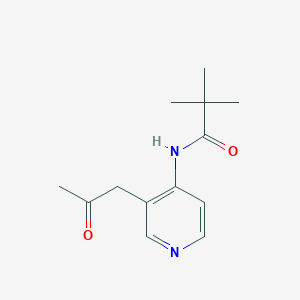

N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide

Description

N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide is a pyridine derivative featuring a pivalamide (tert-butyl carboxamide) group at the 4-position of the pyridine ring and a 2-oxopropyl substituent at the 3-position.

Properties

IUPAC Name |

2,2-dimethyl-N-[3-(2-oxopropyl)pyridin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9(16)7-10-8-14-6-5-11(10)15-12(17)13(2,3)4/h5-6,8H,7H2,1-4H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXVUFNVFSXYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CN=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide typically involves the reaction of 4-pyridinecarboxylic acid with pivaloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-oxopropyl bromide under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(1-(Pyridin-4-yl)propyl)pivalamide (25)

- Structure : Propyl chain at the 4-position of pyridine.

- Molecular Formula : C₁₃H₂₀N₂O (inferred from ).

- Key Data :

- Melting Point: 111–113°C .

- Spectral Features: IR peaks at 1663 cm⁻¹ (amide C=O stretch) and 1601 cm⁻¹ (pyridine ring vibration) .

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

- Structure : Chloro, iodo, and formyl substituents on the pyridine ring.

- Molecular Formula : C₁₁H₁₂ClIN₂O₂ .

- Molecular Weight : 366.58 g/mol .

- Contrast : The electron-withdrawing chloro and iodo groups enhance electrophilicity, while the formyl group adds aldehyde reactivity, differing from the ketone in the target compound.

N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide

- Structure : Iodo and methoxy substituents.

- Molecular Formula : C₁₂H₁₇IN₂O₂ (inferred from ).

- Commercial Data : Priced at $240–$3,000 depending on quantity .

- Contrast : Methoxy group increases solubility in polar solvents compared to the hydrophobic 2-oxopropyl chain.

N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide Structure: Hydroxypropyl side chain. Molecular Formula: C₁₃H₂₀N₂O₂ (inferred from ). Contrast: The hydroxyl group enables hydrogen bonding, unlike the ketone in the target compound, which may instead participate in keto-enol tautomerism.

Molecular Weight and Physicochemical Properties

Notes:

- The 2-oxopropyl group in the target compound introduces a ketone, which may enhance polarity compared to alkyl chains (e.g., propyl) but reduce it relative to hydroxyl or methoxy groups.

- Halogenated derivatives (e.g., chloro, iodo) exhibit higher molecular weights and often higher commercial costs due to synthetic complexity .

Biological Activity

N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

This compound has the following chemical properties:

- Chemical Formula : CHNO

- Molecular Weight : 220.28 g/mol

- CAS Number : 113975-36-3

- Melting Point : Data not available

- Boiling Point : Data not available

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.

Potential Targets:

- Serotonin Receptors : Similar compounds have shown activity as agonists or antagonists at serotonin receptors, which could imply a similar mechanism for this compound.

- Nuclear Receptors : Compounds with structural similarities have demonstrated activation or inhibition of nuclear receptors, suggesting that this compound might influence gene expression pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

| Study | Target | Activity | Concentration |

|---|---|---|---|

| Mouse Serotonin Receptor 2A | 15% Activation | 7.6 μM | |

| Nuclear Receptor DAF-12 | 11% Activation | 6.8 μM | |

| JMJD2A Tudor Domain | IC = 89 μM | - |

These studies indicate that the compound exhibits moderate activity on serotonin receptors and nuclear receptors, which are crucial in various physiological processes.

In Vivo Studies

Research on the in vivo effects of this compound is limited but suggests potential therapeutic applications:

- Muscle Degeneration Models : In animal models, compounds similar to this compound have shown promise in treating muscular degradation by modulating cathepsin B activity .

- Inflammatory Conditions : There is evidence that related compounds may influence inflammatory pathways, indicating a potential role for this compound in managing inflammatory diseases.

Case Studies

A few notable case studies highlight the relevance of this compound:

- Study on Muscle Degeneration : This study demonstrated that certain pivalamide derivatives could reduce cathepsin B activity, suggesting a protective effect against muscle degradation .

- Exploration of Antimetabolites : Similar compounds were evaluated for their antimetabolite properties, indicating that structural modifications could enhance therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.